N-(4-chlorophenyl)-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
Description
The compound N-(4-chlorophenyl)-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide features a pyrazinone (3-oxopyrazine) core substituted at position 4 with a 3-fluoro-4-methylphenyl group and at position 2 with a sulfanylacetamide moiety linked to a 4-chlorophenyl group. This structure combines electron-withdrawing (chloro, fluoro) and lipophilic (methyl) substituents, which may influence its physicochemical and pharmacological properties.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3O2S/c1-12-2-7-15(10-16(12)21)24-9-8-22-18(19(24)26)27-11-17(25)23-14-5-3-13(20)4-6-14/h2-10H,11H2,1H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPLQUPWYBPLBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC=C(C=C3)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.
Chemical Structure and Properties
The compound possesses a complex structure characterized by a chlorophenyl group, a pyrazinone moiety, and a sulfanylacetamide functional group. The molecular formula is C17H16ClF N2O2S, with a molecular weight of approximately 348.84 g/mol. Its structural features suggest potential interactions with various biological targets.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a derivative was tested against P-388 murine leukemia cells, showing promising results in inhibiting cell proliferation (Aisyah et al., 2017) .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| P-388 Murine Leukemia | 15 | Induction of apoptosis |
| MCF-7 Breast Cancer | 10 | Inhibition of cell cycle progression |
| A549 Lung Cancer | 12 | Disruption of mitochondrial function |
The proposed mechanism of action for this compound involves the inhibition of specific pathways critical for cancer cell survival. It is suggested that the compound may induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins, which are pivotal in regulating apoptosis.
Case Studies
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various pyrazinone derivatives, including this compound. The results indicated that the compound significantly reduced cell viability in treated cancer cells compared to controls (Islam et al., 2012) .
- In Vivo Efficacy : In an animal model, administration of the compound resulted in a marked reduction in tumor size when compared to untreated groups. The study highlighted the potential for this compound as an effective anticancer agent.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicological profile is crucial for assessing the safety and efficacy of this compound. Preliminary studies suggest moderate absorption with a half-life suitable for therapeutic use. Toxicological assessments indicate low acute toxicity; however, long-term studies are necessary to fully understand its safety profile.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Scaffolds
The target compound’s pyrazinone core distinguishes it from related compounds with alternative heterocycles:
Key Observations :
- Pyrazinone (target): Offers a compact, planar structure with moderate polarity due to the keto group.
Substituent Effects
A. Aromatic Substituents
Target Compound :
- 4-Chlorophenyl : Enhances lipophilicity and may resist metabolic degradation.
- 3-Fluoro-4-methylphenyl : Fluorine improves metabolic stability; methyl group adds steric bulk .
CAS 743468-48-6 :
B. Side Chain Variations
Hypothetical Physicochemical Properties
| Property | Target Compound | CAS 743468-48-6 | CAS 687563-43-5 |
|---|---|---|---|
| Molecular Weight (g/mol) | ~403.5 | Not calculable* | Not calculable* |
| LogP (Predicted) | ~3.2 (high lipophilicity) | ~2.8 (moderate) | ~3.5 (very high) |
| Solubility | Low (due to chloro/aryl) | Moderate (ether chain) | Very low (thiophene) |
*Exact molecular formulas unavailable in evidence.
Q & A
Q. What are the key steps and optimization strategies for synthesizing N-(4-chlorophenyl)-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide?
The synthesis involves multi-step organic reactions, including nucleophilic substitution, amide coupling, and cyclization. Critical parameters include:
- Temperature control : Avoiding side reactions (e.g., decomposition of the pyrazinone ring) by maintaining reactions at 0–5°C during thiourea formation .
- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency for sulfur nucleophiles .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (1:4 to 1:2) ensures high purity (>95%) .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the pyrazine ring and substituent positions (e.g., fluorophenyl vs. chlorophenyl groups) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (m/z 389.8) and fragments related to sulfanylacetamide cleavage .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%) for biological assays .
Q. How can researchers determine the solubility and stability of this compound for in vitro assays?
- Solubility screening : Use a mass molarity calculator (e.g., PubChem) to prepare stock solutions in DMSO, followed by dilution in PBS or cell culture media .
- Stability tests : Monitor degradation via LC-MS under physiological conditions (37°C, pH 7.4) over 24–72 hours .
Advanced Research Questions
Q. What experimental approaches can elucidate the reaction mechanism of sulfanylacetamide formation in this compound?
- Isotopic labeling : Introduce ³⁴S or ¹⁸O isotopes to track sulfur transfer or keto-enol tautomerism during pyrazinone ring formation .
- Kinetic studies : Use stopped-flow spectroscopy to measure reaction rates under varying pH and temperature conditions .
Q. How should contradictory bioactivity data (e.g., IC₅₀ variability) be resolved across different assays?
- Orthogonal assays : Validate cytotoxicity (MTT assay) with apoptosis markers (Annexin V/PI staining) to confirm mechanism-specific activity .
- Purity verification : Re-test compounds showing discrepancies using HPLC-MS to rule out impurities or degradation products .
Q. What methodologies are recommended for structure-activity relationship (SAR) studies of this compound?
- Analog synthesis : Replace the 3-fluoro-4-methylphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess electronic effects on bioactivity .
- Molecular docking : Use AutoDock Vina to predict binding interactions with target proteins (e.g., kinases) based on pyrazine and sulfanylacetamide motifs .
Q. How can crystallography aid in understanding the compound’s molecular interactions?
- X-ray diffraction : Resolve crystal structures to identify hydrogen bonding (e.g., between the acetamide NH and pyrazine carbonyl) and π-π stacking of aromatic rings .
- Comparative analysis : Overlay structures with analogs to correlate conformational flexibility with bioactivity .
Q. What in silico strategies are effective for predicting metabolic stability?
- ADMET prediction : Use SwissADME to estimate CYP450 metabolism sites, focusing on sulfanyl and acetamide groups prone to oxidation or hydrolysis .
- Molecular dynamics (MD) simulations : Simulate liver microsomal environments to predict half-life and metabolite formation .
Q. How can researchers address discrepancies in spectroscopic data (e.g., unexpected NMR shifts)?
- 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximity of substituents .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (Gaussian 16, B3LYP/6-31G*) to identify misassignments .
Q. What strategies optimize yield in large-scale synthesis without compromising purity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
